molecular formula C16H22O B8182660 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene

1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene

Cat. No.: B8182660
M. Wt: 230.34 g/mol
InChI Key: LJBLBLOVQIABFS-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene typically involves multiple steps, starting from commercially available precursors One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideThe final step involves the addition of the vinyl group via a Heck reaction, using a palladium catalyst and a vinyl halide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene involves its interaction with specific molecular targets. The vinyl group can undergo electrophilic addition reactions, while the tert-butyl and cyclopropylmethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(tert-Butyl)-2-methoxy-3-vinylbenzene
  • 1-(tert-Butyl)-2-(cyclopropylmethoxy)-4-vinylbenzene
  • 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-ethylbenzene

Comparison: 1-(tert-Butyl)-2-(cyclopropylmethoxy)-3-vinylbenzene is unique due to the specific positioning of the tert-butyl, cyclopropylmethoxy, and vinyl groups on the benzene ring.

Properties

IUPAC Name

1-tert-butyl-2-(cyclopropylmethoxy)-3-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-5-13-7-6-8-14(16(2,3)4)15(13)17-11-12-9-10-12/h5-8,12H,1,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBLBLOVQIABFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2CC2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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